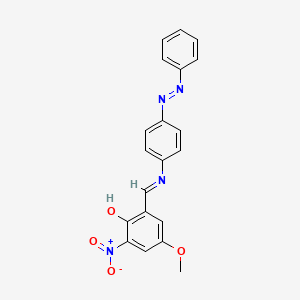
1,4-Bis-(2-nitro-vinyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis-(2-nitro-vinyl)-benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitrovinyl groups attached to a benzene ring at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis-(2-nitro-vinyl)-benzene can be synthesized through a multi-step process involving the nitration of benzene followed by the introduction of vinyl groups. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Formation of 1,4-Dinitrobenzene: Nitrobenzene is further nitrated to form 1,4-dinitrobenzene.
Vinylation: The 1,4-dinitrobenzene is then subjected to a vinylation reaction using acetylene gas in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the vinyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,4-Bis-(2-nitro-vinyl)-benzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst or NaBH4 in ethanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 1,4-Bis-(2-amino-vinyl)-benzene.
Oxidation: 1,4-Bis-(2-carboxy-vinyl)-benzene.
Substitution: 1,4-Bis-(2-methoxy-vinyl)-benzene.
科学的研究の応用
1,4-Bis-(2-nitro-vinyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Bis-(2-nitro-vinyl)-benzene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl groups can also participate in reactions with nucleophiles, further contributing to its activity.
類似化合物との比較
Similar Compounds
1,4-Dinitrobenzene: Similar structure but lacks the vinyl groups.
1,4-Bis-(2-amino-vinyl)-benzene: Similar structure but with amino groups instead of nitro groups.
1,4-Bis-(2-carboxy-vinyl)-benzene: Similar structure but with carboxy groups instead of nitro groups.
Uniqueness
1,4-Bis-(2-nitro-vinyl)-benzene is unique due to the presence of both nitro and vinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
1,4-bis(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H |
InChIキー |
ZMBDJGCBGDJQOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)



![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)

![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
